Cas no 1804733-03-6 (3-(Fluoromethyl)-6-iodo-2-methyl-4-(trifluoromethoxy)pyridine)

3-(Fluoromethyl)-6-iodo-2-methyl-4-(trifluoromethoxy)pyridine is a fluorinated pyridine derivative with a unique substitution pattern, offering versatility in synthetic applications. The presence of both iodo and fluoromethyl groups enhances its reactivity, making it a valuable intermediate in cross-coupling reactions and nucleophilic substitutions. The trifluoromethoxy moiety contributes to increased lipophilicity and metabolic stability, which is advantageous in pharmaceutical and agrochemical research. Its structural features allow for selective functionalization, enabling the synthesis of complex heterocyclic compounds. This compound is particularly useful in medicinal chemistry for the development of bioactive molecules, given its potential to modulate electronic and steric properties in target structures. High purity and well-defined reactivity ensure consistent performance in advanced synthetic workflows.
3-(Fluoromethyl)-6-iodo-2-methyl-4-(trifluoromethoxy)pyridine structure
1804733-03-6 structure
商品名:3-(Fluoromethyl)-6-iodo-2-methyl-4-(trifluoromethoxy)pyridine
CAS番号:1804733-03-6
MF:C8H6F4INO
メガワット:335.037428379059
CID:4834281

3-(Fluoromethyl)-6-iodo-2-methyl-4-(trifluoromethoxy)pyridine 化学的及び物理的性質

名前と識別子

    • 3-(Fluoromethyl)-6-iodo-2-methyl-4-(trifluoromethoxy)pyridine
    • インチ: 1S/C8H6F4INO/c1-4-5(3-9)6(2-7(13)14-4)15-8(10,11)12/h2H,3H2,1H3
    • InChIKey: BTFYCNZPJANQSH-UHFFFAOYSA-N
    • ほほえんだ: IC1=CC(=C(CF)C(C)=N1)OC(F)(F)F

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 6
  • 重原子数: 15
  • 回転可能化学結合数: 2
  • 複雑さ: 213
  • 疎水性パラメータ計算基準値(XlogP): 3.3
  • トポロジー分子極性表面積: 22.1

3-(Fluoromethyl)-6-iodo-2-methyl-4-(trifluoromethoxy)pyridine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A029092962-1g
3-(Fluoromethyl)-6-iodo-2-methyl-4-(trifluoromethoxy)pyridine
1804733-03-6 97%
1g
$1,549.60 2022-04-01

3-(Fluoromethyl)-6-iodo-2-methyl-4-(trifluoromethoxy)pyridine 関連文献

3-(Fluoromethyl)-6-iodo-2-methyl-4-(trifluoromethoxy)pyridineに関する追加情報

Comprehensive Guide to 3-(Fluoromethyl)-6-iodo-2-methyl-4-(trifluoromethoxy)pyridine (CAS No. 1804733-03-6)

3-(Fluoromethyl)-6-iodo-2-methyl-4-(trifluoromethoxy)pyridine (CAS No. 1804733-03-6) is a specialized fluorinated pyridine derivative that has garnered significant attention in pharmaceutical and agrochemical research. This compound belongs to the class of heterocyclic compounds, which are widely used in drug discovery and material science due to their unique electronic and steric properties. The presence of fluorine and iodine substituents in its structure makes it a valuable intermediate for synthesizing more complex molecules.

The molecular formula of 3-(Fluoromethyl)-6-iodo-2-methyl-4-(trifluoromethoxy)pyridine is C8H6F4INO, with a molecular weight of 335.04 g/mol. Its structure features a pyridine ring substituted with a fluoromethyl group at the 3-position, an iodo group at the 6-position, a methyl group at the 2-position, and a trifluoromethoxy group at the 4-position. This combination of substituents contributes to its high reactivity and versatility in synthetic applications.

One of the key reasons for the growing interest in 3-(Fluoromethyl)-6-iodo-2-methyl-4-(trifluoromethoxy)pyridine is its potential role in the development of new pharmaceuticals. Fluorinated compounds are known for their ability to improve the metabolic stability and bioavailability of drugs, making them a hot topic in medicinal chemistry. Researchers are particularly interested in how the fluoromethyl and trifluoromethoxy groups in this compound can influence the binding affinity and selectivity of drug candidates.

In addition to its pharmaceutical applications, 3-(Fluoromethyl)-6-iodo-2-methyl-4-(trifluoromethoxy)pyridine is also being explored in agrochemical research. The iodo substituent makes it a useful building block for cross-coupling reactions, which are commonly employed in the synthesis of herbicides and pesticides. The compound's unique structure could lead to the development of more efficient and environmentally friendly agrochemicals.

The synthesis of 3-(Fluoromethyl)-6-iodo-2-methyl-4-(trifluoromethoxy)pyridine typically involves multi-step reactions, starting from commercially available pyridine derivatives. Key steps include halogenation, fluorination, and functional group interconversion. Researchers are continually optimizing these synthetic routes to improve yields and reduce costs, which is a common challenge in the production of fluorinated heterocycles.

From a market perspective, the demand for 3-(Fluoromethyl)-6-iodo-2-methyl-4-(trifluoromethoxy)pyridine is expected to grow as its applications in drug discovery and agrochemical development expand. Companies specializing in custom synthesis and fine chemicals are increasingly offering this compound to meet the needs of research institutions and industrial laboratories. Its unique properties make it a valuable asset in the toolkit of synthetic chemists.

For those working with 3-(Fluoromethyl)-6-iodo-2-methyl-4-(trifluoromethoxy)pyridine, proper handling and storage are essential. While it is not classified as a hazardous material, standard laboratory safety protocols should be followed, including the use of personal protective equipment (PPE) and proper ventilation. The compound should be stored in a cool, dry place, away from light and moisture, to ensure its stability over time.

In summary, 3-(Fluoromethyl)-6-iodo-2-methyl-4-(trifluoromethoxy)pyridine (CAS No. 1804733-03-6) is a promising fluorinated pyridine derivative with wide-ranging applications in pharmaceutical and agrochemical research. Its unique structural features and reactivity make it a valuable intermediate for synthesizing novel compounds. As research in these fields continues to advance, the importance of this compound is likely to increase, driving further innovation and discovery.

おすすめ記事

推奨される供給者
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量